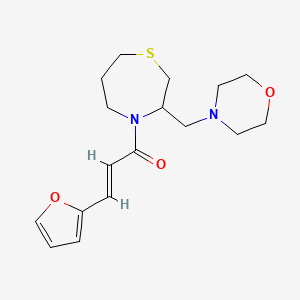
(2-Chlorothiophen-3-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2-Chlorothiophen-3-yl)methanamine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with chlorothiophene structures, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the first paper describes the synthesis and characterization of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, a compound synthesized from 2-hydroxy-3-methoxy-1-benzaldehyde and 2-chlorobenzylamine . The second paper discusses the synthesis and characterization of a compound with a dichlorothiophene ring, which is relevant to the chlorothiophene moiety in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions. In the first paper, the compound is synthesized from a reaction between o-vanillin and 2-chlorobenzylamine . The second paper describes the preparation of a dichlorothiophene compound through the condensation of an enone with thiourea in the presence of KOH . These methods suggest that similar strategies could potentially be applied to synthesize "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the compounds in the papers were determined using various spectroscopic techniques and X-ray crystallography. The first paper reports the crystal structure solved by direct methods and refined to a high degree of accuracy . The second paper provides details on the conformation of the pyrimidine-2(1H)-thione rings and the orientation of the methoxyphenyl and dichlorothiophene rings . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interactions with other molecules.
Chemical Reactions Analysis
While the papers do not directly discuss the chemical reactions of "this compound," they do provide information on the reactivity of similar compounds. The presence of chloro and methoxy groups, as well as the thiophene ring, suggests that the compound of interest may undergo nucleophilic substitution reactions, participate in hydrogen bonding, and exhibit pi-stacking interactions, as seen in the compounds described in the papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are inferred from their molecular structures and intermolecular interactions. The first paper mentions the crystal density and unit cell parameters, which are important for understanding the solid-state properties . The second paper discusses intermolecular interactions, such as hydrogen bonding and halogen interactions, which contribute to the stability of the crystal structure and could influence the compound's solubility and melting point . These properties are essential for the practical application and handling of the compound.
科学的研究の応用
Synthesis and Antiosteoclast Activity
A study by Reddy et al. (2012) introduced a family of compounds synthesized from a process involving (±)-piperidin-2-yl-methanamine, demonstrating moderate to high antiosteoclast and osteoblast activity. This research suggests potential applications in treating bone-related diseases (Reddy, G. S., Reddy, M. V., Rani, C. R., Reddy, N. B., Rao, K. U., Nayak, S. K., & Reddy, C. S., 2012).
Cellular Imaging and Photocytotoxicity
Basu et al. (2014) developed Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, which showed significant photocytotoxicity in red light to various cell lines through apoptosis and generation of reactive oxygen species. This research indicates the compound's potential in cancer therapy and cellular imaging (Basu, U., Pant, I., Khan, I., Hussain, A., Kondaiah, P., & Chakravarty, A., 2014).
Neurokinin-1 Receptor Antagonist
A study on 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride by Harrison et al. (2001) revealed a potent, orally active h-NK(1) receptor antagonist with a long central duration of action. It highlights the compound's promise in treating conditions like emesis and depression (Harrison, T., Owens, A. P., Williams, B., Swain, C., Williams, A., Carlson, E., Rycroft, W., Tattersall, F., Cascieri, M., Chicchi, G., Sadowski, S., Rupniak, N., & Hargreaves, R., 2001).
Enhanced Cellular Uptake with Selectivity
Further research by Basu et al. (2015) on Iron(III) complexes of pyridoxal Schiff bases demonstrated enhanced cellular uptake and remarkable photocytotoxicity, underlining potential applications in selective cancer therapy. This study underscores the strategic use of specific chemical scaffolds for targeted therapeutic applications (Basu, U., Pant, I., Hussain, A., Kondaiah, P., & Chakravarty, A., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
(2-chlorothiophen-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERPAAZKPVLCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

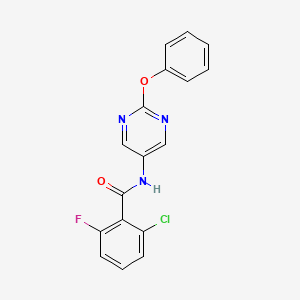
![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)
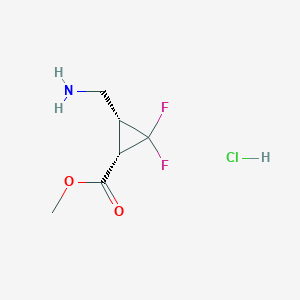
![N~1~-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(6H)-pyridazinyl]acetamide](/img/structure/B2546202.png)
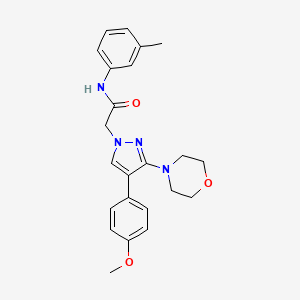
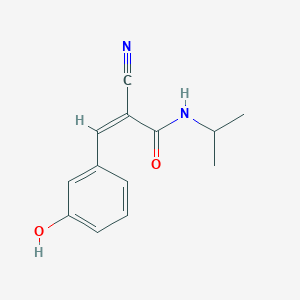
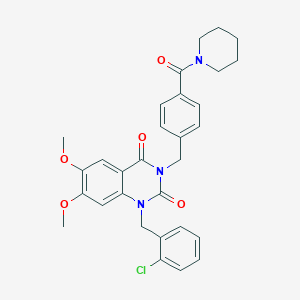

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)

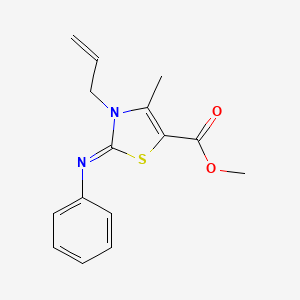
![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)

